molecular formula C14H18ClNO4 B11835873 2-(2-Chlorophenyl)azepane oxalate

2-(2-Chlorophenyl)azepane oxalate

Cat. No.: B11835873
M. Wt: 299.75 g/mol
InChI Key: KOBLLFPQQJTCPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)azepane oxalate typically involves the reaction of 2-chlorobenzylamine with caprolactam under specific conditions to form the azepane ring. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)azepane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)azepane oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chlorophenyl)azepane oxalate include:

Uniqueness

What sets this compound apart from these similar compounds is its oxalate salt form, which can influence its solubility, stability, and reactivity. This unique form may enhance its suitability for specific applications in research and industry .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-(2-chlorophenyl)azepane;oxalic acid

InChI

InChI=1S/C12H16ClN.C2H2O4/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;3-1(4)2(5)6/h3-4,6-7,12,14H,1-2,5,8-9H2;(H,3,4)(H,5,6)

InChI Key

KOBLLFPQQJTCPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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